molecular formula C7H6BrNO2 B1520543 5-Bromo-4-methylpyridine-2-carboxylic acid CAS No. 886365-02-2

5-Bromo-4-methylpyridine-2-carboxylic acid

Cat. No. B1520543
M. Wt: 216.03 g/mol
InChI Key: RMSVDYVOLGRLNJ-UHFFFAOYSA-N
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Description

5-Bromo-4-methylpyridine-2-carboxylic acid is a chemical compound with the CAS Number: 886365-02-2. It has a molecular weight of 216.03 and its IUPAC name is 5-bromo-4-methyl-2-pyridinecarboxylic acid .


Synthesis Analysis

The synthesis of 5-Bromo-4-methylpyridine-2-carboxylic acid could potentially involve the Suzuki–Miyaura coupling, which is a widely applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-methylpyridine-2-carboxylic acid can be represented by the linear formula C7H6BrNO2 . The InChI code for this compound is 1S/C7H6BrNO2/c1-4-2-6 (7 (10)11)9-3-5 (4)8/h2-3H,1H3, (H,10,11) .


Chemical Reactions Analysis

The bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . N-bromosuccinimide (NBS) is used as a brominating reagent for bromination of the methyl group on the pyridine ring .


Physical And Chemical Properties Analysis

5-Bromo-4-methylpyridine-2-carboxylic acid is a solid at room temperature .

Scientific Research Applications

1. Bromination of 5-Methylpyridine-2,3-dicarboxylic Acid Dimethyl Ester

  • Application Summary: This compound is used in the synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) via a bromination reaction .
  • Methods of Application: The raw material used is 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE), with N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator . An online Raman analysis technique was used for the first time to study the mechanism underlying this synthesis .
  • Results: The bromination reaction of MPE was found to be a typical reaction initiated by free radicals. The activation energy of bromination of MPE was 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 (calculated in the moles of NBS). The adiabatic temperature rise was 6.30°C under thermal runaway .

2. Synthesis of Organic Nitrogen Ligands

  • Application Summary: The substance can be used for the synthesis of a series of organic nitrogen ligands containing pyridine units .
  • Results: This has good applications in the basic research of methodology of transition metal catalysis .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding ingestion and inhalation, and not getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

5-bromo-4-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-4-2-6(7(10)11)9-3-5(4)8/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSVDYVOLGRLNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672174
Record name 5-Bromo-4-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methylpyridine-2-carboxylic acid

CAS RN

886365-02-2
Record name 5-Bromo-4-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-4-methylpyridine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 5-bromo-4-methyl-2-vinyl-pyridine (7.04 g, 35.5 mmol) in acetone (280 mL) and water (280 mL), KMnO4 (28.81 g, 71.1 mmol) is added. The dark mixture is stirred at rt for 3 days before it is filtered over a glass-filter pad. The colourless filtrate is evaporated to give crude 5-bromo-4-methyl-pyridine-2-carboxylic acid (10.9 g, as potassium salt) as a white solid; LC-MS: tR=0.64 min, [M+1]+=215.90.
Quantity
7.04 g
Type
reactant
Reaction Step One
Name
Quantity
28.81 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Vachal, JL Duffy, LC Campeau… - Journal of Medicinal …, 2021 - ACS Publications
Cholesteryl ester transfer protein (CETP) represents one of the key regulators of the homeostasis of lipid particles, including high-density lipoprotein (HDL) and low-density lipoprotein (…
Number of citations: 9 pubs.acs.org

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